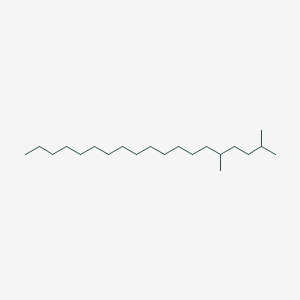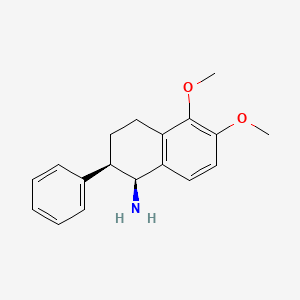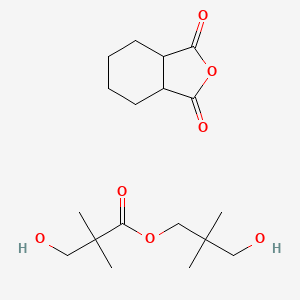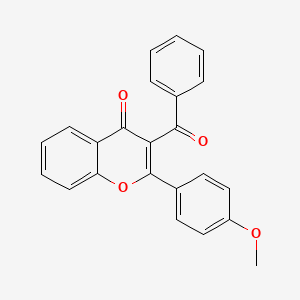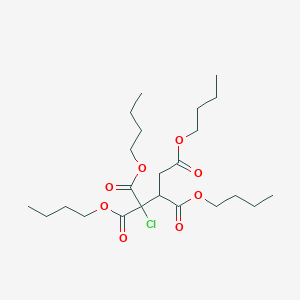![molecular formula C15H19NO B14474859 1-Naphthalenol, 2-[(diethylamino)methyl]- CAS No. 65538-55-8](/img/structure/B14474859.png)
1-Naphthalenol, 2-[(diethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2-[(diethylamino)methyl]- is a chemical compound known for its unique structure and properties It is a derivative of naphthalenol, where a diethylamino group is attached to the methyl group at the second position of the naphthalenol ring
Preparation Methods
The synthesis of 1-Naphthalenol, 2-[(diethylamino)methyl]- typically involves the reaction of 1-naphthalenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Naphthalenol, 2-[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenol, 2-[(diethylamino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Naphthalenol, 2-[(diethylamino)methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Naphthalenol, 2-[(diethylamino)methyl]- can be compared with similar compounds such as:
1-Naphthalenol: Lacks the diethylamino group, resulting in different chemical properties and reactivity.
2-Naphthalenol: Similar structure but with the hydroxyl group at a different position, affecting its chemical behavior.
2-(Diethylamino)ethanol: Contains a diethylamino group but differs in the core structure, leading to different applications and reactivity.
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
65538-55-8 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(diethylaminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)11-13-10-9-12-7-5-6-8-14(12)15(13)17/h5-10,17H,3-4,11H2,1-2H3 |
InChI Key |
COYDEDXBCPJSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




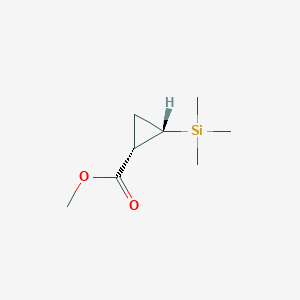
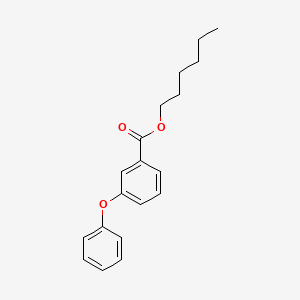
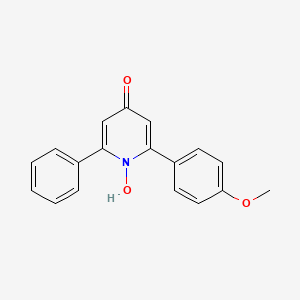
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
